molecular formula C9H12N2O2 B13214723 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13214723
M. Wt: 180.20 g/mol
InChI Key: HOHDRALPTPPVRL-UHFFFAOYSA-N
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Description

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography are essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid include other imidazopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-8-10-5-7(9(12)13)11(6)8/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

HOHDRALPTPPVRL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC=C(N12)C(=O)O

Origin of Product

United States

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